Home > Products > Screening Compounds P55644 > [1-(4-Fluorophenyl)cyclobutyl]methanamine
[1-(4-Fluorophenyl)cyclobutyl]methanamine - 1017462-08-6

[1-(4-Fluorophenyl)cyclobutyl]methanamine

Catalog Number: EVT-3210328
CAS Number: 1017462-08-6
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1-(4-Fluorophenyl)cyclobutyl]methanamine is an organic compound with potential applications in medicinal chemistry. While specific details about its source and classification are limited in the provided literature, its structure suggests it belongs to a class of compounds known as substituted cyclobutylmethylamines. This class of compounds often serves as building blocks for synthesizing more complex molecules with potential biological activity. []

(3-exo)-8-Benzoyl-N-(((2S)-7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo[3.2.1]octane-3-methanamine (SSR181507)

Compound Description: SSR181507 is a novel atypical antipsychotic that exhibits potent antagonistic activity at both dopamine D2 and serotonin 5-HT1A receptors . This dual activity profile contributes to its potential in treating both positive and negative symptoms of schizophrenia, including cognitive deficits. SSR181507 has been shown to decrease hippocampal serotonin levels in rats, suggesting activation of 5-HT1A autoreceptors . Furthermore, it increases dopamine levels in the medial prefrontal cortex, an effect reversible by the selective 5-HT1A antagonist WAY100635, indicating mediation by 5-HT1A receptors .

1-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313)

Compound Description: SLV313 is another novel antipsychotic drug candidate that displays activity at both dopamine D2 and serotonin 5-HT1A receptors . Like SSR181507, it has demonstrated efficacy in reducing hippocampal serotonin levels in rats, indicative of 5-HT1A autoreceptor activation . Additionally, SLV313 elevates dopamine levels in the medial prefrontal cortex, an effect that can be blocked by the 5-HT1A antagonist WAY100635, implying a 5-HT1A receptor-mediated mechanism .

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

Compound Description: NLX-204 stands out as a novel serotonin 5-HT1A receptor-biased agonist , demonstrating a preference for activating specific signaling pathways associated with this receptor. This selectivity allows it to potentially elicit therapeutic effects while minimizing undesired side effects. NLX-204 exhibits high affinity for the 5-HT1A receptor with significant selectivity over various other receptors, including adrenergic, dopaminergic, histaminergic, and muscarinic receptors . It effectively stimulates ERK1/2 phosphorylation in rat cortex and demonstrates potent antidepressant-like activity in the rat Porsolt test .

(R)-5-((3-Fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (VU0424465)

Compound Description: VU0424465 is classified as a metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) . This means it enhances the activity of glutamate, the primary excitatory neurotransmitter in the brain, at the mGlu5 receptor. VU0424465 exhibits a unique pharmacological profile, demonstrating an ability to induce desensitization of mGlu5 signaling both independently and in synergy with the orthosteric agonist DHPG in HEK293 cells and striatal neurons .

N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide (VU0360172)

Compound Description: Similar to VU0424465, VU0360172 functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) . It enhances glutamate's action at the mGlu5 receptor, playing a role in modulating excitatory neurotransmission. VU0360172 demonstrates the ability to enhance DHPG-induced desensitization of mGlu5 signaling across different cell types, including HEK293 cells, striatal neurons, and cortical neurons .

1-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE)

Compound Description: DPFE acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) , potentiating the effects of glutamate at this receptor site. It enhances mGlu5 receptor activity, influencing excitatory synaptic transmission. DPFE demonstrates the capacity to potentiate DHPG-induced desensitization of mGlu5 signaling in both HEK293 cells and striatal neurons .

((4-Fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone) (VU0409551)

Compound Description: VU0409551 is classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) , indicating its ability to enhance glutamate's actions at this receptor. It plays a role in modulating excitatory neurotransmission by increasing mGlu5 receptor activity. VU0409551 uniquely induces desensitization of mGlu5 signaling on its own in HEK293 cells and enhances DHPG-induced desensitization across different cell types .

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is another positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) . It enhances mGlu5 receptor activity, influencing excitatory neurotransmission. Interestingly, unlike other mGlu5 PAMs mentioned, CDPPB does not induce desensitization of mGlu5 signaling independently but can potentiate DHPG-induced desensitization in both HEK293 cells and striatal neurons .

N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine (3e)

Compound Description: Compound 3e is a potent inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . These enzymes are key players in neurotransmitter breakdown in the brain, and inhibiting them can increase neurotransmitter levels, making 3e a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease. Structure-activity relationship studies have shown that chloro derivatives like 3e tend to be more effective AChE inhibitors compared to fluoro derivatives .

N-(((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f)

Compound Description: Compound 3f is a potent inhibitor of monoamine oxidase-B (MAO-B) , an enzyme involved in the breakdown of neurotransmitters like dopamine and serotonin. Its ability to selectively inhibit MAO-B over MAO-A makes it a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease, where selective MAO-B inhibition is desired. Studies indicate that fluoro derivatives like 3f demonstrate higher potency in inhibiting MAO-B compared to chloro derivatives .

[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-Bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride

Compound Description: This compound is an enantiomer successfully separated from its counterpart using an amylose tris-3,5-dimethylphenyl carbamate stationary phase . The separation exploits subtle differences in how each enantiomer interacts with the chiral stationary phase, demonstrating the importance of chirality in drug development and analysis.

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

Compound Description: VU0285683 functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) , meaning it inhibits glutamate's actions at this receptor. It binds to the MPEP site on mGluR5 and demonstrates anxiolytic-like activity in rodent models without potentiating phencyclidine-induced hyperlocomotion .

(4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)

Compound Description: VU0092273 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) , potentiating glutamate's activity at this receptor. It binds to the MPEP site on mGluR5 and served as a starting point for developing VU0360172, a potent and selective mGluR5 PAM with improved drug-like properties .

N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)

Compound Description: VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) . It was derived from VU0092273 and exhibits improved drug-like properties, including oral bioavailability. VU0360172 effectively reverses amphetamine-induced hyperlocomotion in rodents, suggesting potential antipsychotic activity .

References:1. (Not cited)2. (Not cited)3. 4. 5. 6. (Not cited)7. (Not cited)8. 9. 10. 11. 12. 13. (Not cited)14. 15. (Not cited)16. 17. (Not cited)

Properties

CAS Number

1017462-08-6

Product Name

[1-(4-Fluorophenyl)cyclobutyl]methanamine

IUPAC Name

[1-(4-fluorophenyl)cyclobutyl]methanamine

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

InChI

InChI=1S/C11H14FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2

InChI Key

YTFIUHZHMLAERQ-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)F

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.